molecular formula C19H22N2 B12728521 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine CAS No. 83658-16-6

3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine

Cat. No.: B12728521
CAS No.: 83658-16-6
M. Wt: 278.4 g/mol
InChI Key: KCZKRZSJEMDZDW-UHFFFAOYSA-N
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Description

3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine is a complex organic compound with a unique structure that includes a phenyl group, multiple methyl groups, and an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives followed by reduction and methylation steps. The reaction conditions often require the use of strong bases, reducing agents, and methylating agents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and automated control systems can help in maintaining the reaction parameters within the desired range, ensuring consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

Scientific Research Applications

3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
  • 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-

Uniqueness

Compared to these similar compounds, 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine stands out due to its unique isoquinoline backbone and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

83658-16-6

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

N,N-dimethyl-1-(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methanamine

InChI

InChI=1S/C19H22N2/c1-14-9-10-16-12-17(13-21(2)3)20-19(18(16)11-14)15-7-5-4-6-8-15/h4-11,17H,12-13H2,1-3H3

InChI Key

KCZKRZSJEMDZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN(C)C)C=C1

Origin of Product

United States

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